molecular formula C11H15NO5S B2567912 N-(3-methoxyphenyl)-N-(methylsulfonyl)alanine CAS No. 1049810-59-4

N-(3-methoxyphenyl)-N-(methylsulfonyl)alanine

Cat. No.: B2567912
CAS No.: 1049810-59-4
M. Wt: 273.3
InChI Key: ZVPWLNWYDDXLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-N-(methylsulfonyl)alanine is a specialized amino acid derivative of interest in medicinal chemistry and drug discovery, with the CAS Registry Number 1049810-59-4 . Its molecular formula is C 11 H 15 NO 5 S, and it has a molecular weight of approximately 273.31 g/mol . The compound is characterized by a methoxyphenyl group and a methylsulfonyl group attached to the alanine nitrogen, a structure that can be represented by the SMILES string COC1=CC=CC(=C1)N(C(C)C(O)=O)S(C)(=O)=O . The integration of an amino acid scaffold with sulfonamide and aryl ether functionalities makes this compound a valuable building block for researchers. Amino acids are frequently employed in the structural modification of natural products to improve their water solubility, enhance pharmacological activity, and reduce cytotoxicity . The methylsulfonyl group is a known bioisostere that can influence the metabolic stability and binding affinity of lead compounds. Consequently, this alanine derivative is a promising candidate for the synthesis of novel chemical entities, particularly in the development of potential therapeutic agents. Researchers may explore its applications in creating proprietary compound libraries for high-throughput screening against various biological targets. Please note that this product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation .

Properties

IUPAC Name

2-(3-methoxy-N-methylsulfonylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8(11(13)14)12(18(3,15)16)9-5-4-6-10(7-9)17-2/h4-8H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPWLNWYDDXLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC(=CC=C1)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-N-(methylsulfonyl)alanine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylsulfonyl moiety. This configuration suggests potential interactions with various biological targets, particularly enzymes and receptors involved in metabolic pathways.

The biological activity of this compound is believed to involve the inhibition of specific enzymes, potentially impacting cellular signaling pathways. According to available research, the compound may interact with molecular targets leading to alterations in biochemical processes such as inflammation and cell proliferation .

Enzyme Inhibition

Studies indicate that this compound may exhibit enzyme inhibition properties, particularly against cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can significantly influence the selectivity and potency of the compound against these enzymes .

Antioxidant Activity

Research has shown that compounds similar to this compound possess antioxidant properties. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-Inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. Studies indicate that it may reduce the release of pro-inflammatory cytokines, thereby suggesting a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial activity of this compound. Its structural characteristics may confer it with the ability to inhibit bacterial growth, although detailed studies are necessary to confirm these effects.

Case Studies and Research Findings

  • Inhibition Studies : A study investigated the inhibitory effects of various derivatives on COX-1 and COX-2 enzymes. The results demonstrated that certain modifications to the methylsulfonyl group enhanced selectivity towards COX-2, indicating a promising pathway for developing anti-inflammatory agents .
  • Molecular Dynamics Simulations : Computational studies have explored the binding affinity of this compound to target proteins. These simulations suggest that specific amino acid interactions are crucial for its inhibitory activity, providing insights into its mechanism of action .
  • Therapeutic Potential : Research into related compounds has shown significant reductions in bacterial loads in infected models when treated with similar amino acid derivatives, suggesting potential applications in antimicrobial therapy .

Data Tables

Activity Effect Reference
Enzyme InhibitionCOX-1 and COX-2 inhibition
Antioxidant ActivityReduction of oxidative stress
Anti-inflammatoryDecreased cytokine release
AntimicrobialInhibition of bacterial growth

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to N-(3-methoxyphenyl)-N-(methylsulfonyl)alanine exhibit antiviral properties. For instance, vinyl sulfone derivatives have shown effectiveness against various viruses by acting as covalent inhibitors of viral proteases. These findings suggest that the structural features of this compound could be optimized for similar antiviral applications .

Anticancer Potential

Research has demonstrated that amino acid derivatives can possess anticancer properties. For example, modifications to amino acids have been linked to enhanced apoptosis in cancer cells through the regulation of the Bcl-2 family of proteins. This mechanism highlights the potential of this compound in developing new anticancer agents .

Structural Modifications and Bioactivity

The bioactivity of this compound can be significantly influenced by structural modifications. The introduction of various substituents on the phenyl ring can alter its pharmacokinetic properties and enhance its interaction with biological targets.

Case Studies on Structural Modifications

  • Phenyl Substituents : Variations in the substituents on the 3-position of the phenyl ring have been shown to affect the compound's potency against specific enzymes or receptors.
  • Sulfone Modifications : Altering the sulfone group can influence solubility and stability, which are critical for therapeutic efficacy.
CompoundActivity TypeIC50 (μM)Reference
Vinyl Sulfone Derivative 1Antiviral10
Vinyl Sulfone Derivative 2Anticancer48.6
This compoundPotential AntiviralTBDCurrent Research

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of N-(3-Methoxyphenyl)-N-(methylsulfonyl)alanine with its analogues:

Compound Name Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Key Functional Groups Solubility Trends
This compound 3-OCH₃ ~273.3 (estimated) Methoxy, methylsulfonyl, COOH Moderate polarity; water-soluble
N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine 4-OCH₃ 273.3 Methoxy, methylsulfonyl, COOH Higher solubility in polar solvents
N-(3-Chlorophenyl)-N-(methylsulfonyl)alanine 3-Cl 291.75 Chloro, methylsulfonyl, COOH Reduced solubility due to Cl
N-(3-Fluorophenyl)-N-(methylsulfonyl)-L-alanine 3-F ~277.3 (estimated) Fluoro, methylsulfonyl, COOH Enhanced metabolic stability
N-(2-Ethyl-6-methylphenyl)-N-(sulfoacetyl)-L-alanine 2-Ethyl, 6-CH₃ Not reported Sulfoacetyl, COOH High polarity; likely hydrophilic

Key Observations :

  • Substituent Position : The meta -methoxy group in the target compound may confer distinct electronic and steric effects compared to para -substituted analogues (e.g., ).
  • Halogen Substitution : Chloro () and fluoro () substituents increase molecular weight and may alter binding affinity in biological systems.
  • Solubility : Sulfonamide and carboxylic acid groups enhance water solubility, but bulky substituents (e.g., ethyl, methyl) reduce it .
This compound
  • Potential Applications: Likely serves as an intermediate in drug synthesis, analogous to N-(methylsulfonyl)-N-phenyl-D-alanine (), which is studied for PET radioligand development .
  • Synthetic Routes : Similar to , sulfonylation of alanine derivatives with methoxyphenyl amines is a plausible pathway.
N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine
  • Research Findings : Demonstrated utility in ceramidase inhibition studies due to its sulfonamide group .
N-(3-Chlorophenyl)-N-(methylsulfonyl)alanine
  • Biological Activity : Chlorine’s electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets, as seen in related sulfonamide inhibitors .
N-(3-Fluorophenyl)-N-(methylsulfonyl)-L-alanine
  • Advantages : Fluorine’s small size and high electronegativity improve metabolic stability and CNS penetration, critical for PET imaging agents .

Comparative Analysis of Stability and Reactivity

  • Thermal Stability : Methylsulfonyl groups generally improve thermal stability, as seen in N-(methylsulfonyl)-N-phenyl-D-alanine ().
  • Chemical Reactivity : Methoxy groups are susceptible to demethylation under acidic conditions, whereas halogenated analogues (e.g., 3-Cl, 3-F) are more inert .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing N-(3-methoxyphenyl)-N-(methylsulfonyl)alanine, and how are impurities minimized?

  • Methodological Answer : Synthesis typically involves coupling a methoxyphenylamine derivative with methylsulfonyl-alanine precursors. For example, analogous compounds like N-acetyl-3-(3-carboxy-4-methoxyphenyl)-L-alanine derivatives are synthesized via esterification using reagents like SOCl₂ in ethanol, followed by 24-hour reflux and purification via silica gel chromatography . Key steps include optimizing reaction time (e.g., 24 hours for complete conversion) and using gradient elution in chromatography to isolate the target compound from byproducts like unreacted starting materials or hydrolysis products.

Q. How are the methoxyphenyl and methylsulfonyl groups in this compound characterized spectroscopically?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. The methoxyphenyl group is identified via aromatic proton signals (δ 6.8–7.2 ppm in ¹H NMR) and a methoxy singlet (δ ~3.8 ppm). The methylsulfonyl group shows distinct ¹³C NMR peaks at ~40–45 ppm (CH₃) and 110–115 ppm (SO₂). High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns distinguishing sulfonamide linkages (e.g., m/z corresponding to [M+H]+ and sulfonyl-related ions) .

Q. What role do the methoxyphenyl and methylsulfonyl moieties play in the compound’s solubility and stability?

  • Methodological Answer : The methoxyphenyl group enhances lipophilicity, which can be quantified via logP calculations (e.g., using ChemDraw or ACD/Labs software). However, the methylsulfonyl group introduces polarity due to its strong electron-withdrawing nature, improving aqueous solubility in buffers at physiological pH. Stability studies under varying pH (e.g., 1.2 for gastric fluid vs. 7.4 for plasma) and thermal gravimetric analysis (TGA) assess degradation thresholds. For instance, sulfonamide bonds may hydrolyze under acidic conditions, requiring stabilization via lyophilization .

Advanced Research Questions

Q. How can radiolabeled analogs (e.g., carbon-11) of this compound be synthesized for in vitro receptor binding assays?

  • Methodological Answer : Carbon-11 labeling involves substituting the methoxy group with [¹¹C]methyl iodide via nucleophilic substitution. For example, N-(3-[¹¹C]methoxyphenyl)-4-trifluoromethylcinnamide analogs are synthesized by reacting precursor phenols with [¹¹C]CH₃I in dimethyl sulfoxide (DMSO) at 80°C for 5 minutes. Radiochemical purity (>95%) is confirmed via radio-HPLC using a C18 column and acetonitrile/water gradients. Autoradiography protocols then validate binding to targets like TRPV1 receptors in brain slices, with non-specific binding blocked by excess cold ligand .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., TRPV1 antagonism vs. agonism)?

  • Methodological Answer : Discrepancies may arise from assay conditions. For example, TRPV1 activity assays should standardize calcium flux measurements (using FLIPR Tetra) across cell lines (e.g., HEK293 vs. CHO). Competitive binding assays with [³H]resiniferatoxin can clarify whether the compound acts as a competitive antagonist (Ki values < 100 nM) or allosteric modulator. Dose-response curves (IC₅₀) under varying pH or temperature (TRPV1 is heat-sensitive) further elucidate mechanism .

Q. How can computational modeling guide structural optimization to enhance target selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the methoxyphenyl group and TRPV1’s vanilloid binding pocket (e.g., Tyr511 π-π stacking). Methylsulfonyl groups may form hydrogen bonds with Arg556. Free energy perturbation (FEP) calculations predict the impact of substituent modifications (e.g., replacing methoxy with ethoxy) on binding affinity. Synthesis and testing of analogs validate predictions, with selectivity assessed via off-target panels (e.g., CEREP’s Psychoactive Drug Screen) .

Methodological Notes

  • Data Validation : Cross-correlate NMR/MS data with computational predictions (e.g., ChemAxon or Gaussian) to confirm structural assignments .
  • Assay Reproducibility : Use internal controls (e.g., capsazepine for TRPV1 assays) and triplicate measurements to minimize variability .
  • Safety Protocols : Handle methylsulfonyl derivatives under fume hoods due to potential respiratory irritation; refer to GBZ 2.1-2007 workplace exposure guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.